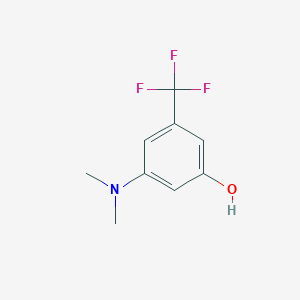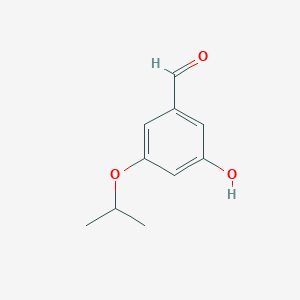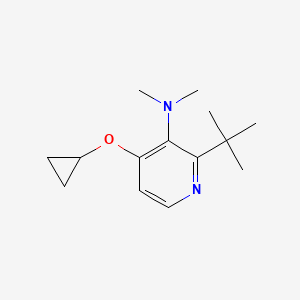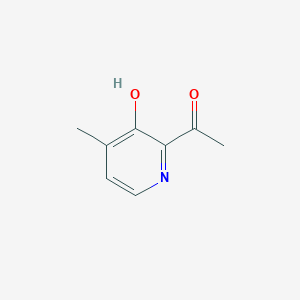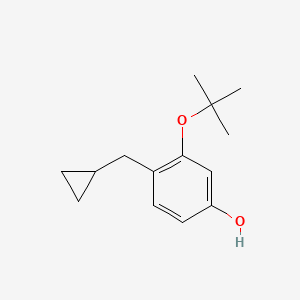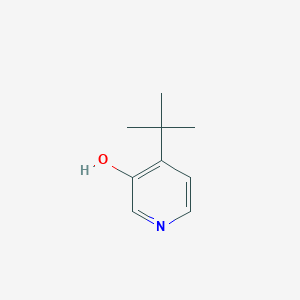
4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C9H5F5O2. This compound is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzaldehyde ring. One common method is the reaction of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-Difluoromethoxy-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Difluoromethoxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of electron-withdrawing groups (difluoromethoxy and trifluoromethyl) can enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the difluoromethoxy group.
3-(Difluoromethoxy)-4-(trifluoromethyl)benzaldehyde: Similar structure but with different positioning of the functional groups.
4-(Difluoromethoxy)benzaldehyde: Lacks the trifluoromethyl group.
Uniqueness
4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propiedades
Fórmula molecular |
C9H5F5O2 |
|---|---|
Peso molecular |
240.13 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H5F5O2/c10-8(11)16-7-2-1-5(4-15)3-6(7)9(12,13)14/h1-4,8H |
Clave InChI |
MAEZKIVVSZKHTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)C(F)(F)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








